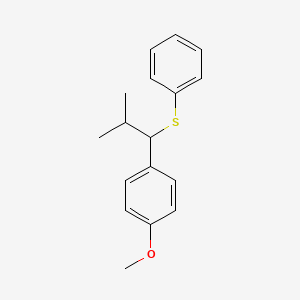
p-(2-Methyl-1-(phenylthio)propyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene is an organic compound with a complex structure that includes a methoxy group, a phenylthio group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene typically involves multiple steps, starting with the preparation of the benzene ring and the subsequent introduction of the methoxy and phenylthio groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenylthio group can be reduced to a thiol or further to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the specific substituent introduced, such as nitrobenzene, halobenzene, or sulfonated benzene derivatives.
Scientific Research Applications
1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and phenylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-methyl-2-(1-methylethyl)benzene: Similar structure but lacks the phenylthio group.
1-Methoxy-4-(2-phenylethenyl)benzene: Contains a phenylethenyl group instead of a phenylthio group.
1-Methoxy-4-(1-methylpropyl)benzene: Similar structure but with a different alkyl group.
Uniqueness
1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene is unique due to the presence of both methoxy and phenylthio groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
60702-16-1 |
|---|---|
Molecular Formula |
C17H20OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-methoxy-4-(2-methyl-1-phenylsulfanylpropyl)benzene |
InChI |
InChI=1S/C17H20OS/c1-13(2)17(19-16-7-5-4-6-8-16)14-9-11-15(18-3)12-10-14/h4-13,17H,1-3H3 |
InChI Key |
UUFLSEWXDKQEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















